molecular formula C23H21N3O6S2 B11366508 N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11366508
M. Wt: 499.6 g/mol
InChI Key: WDVCXIZOTKQSQV-UHFFFAOYSA-N
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Description

N-{4-[(2,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE is a complex organic compound with a unique structure that combines sulfonamide and benzisothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the sulfonamide intermediate, followed by the introduction of the benzisothiazole moiety. Key steps include:

    Sulfonamide Formation: Reacting 2,5-dimethylphenylamine with sulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Benzisothiazole Introduction: Coupling the sulfonamide intermediate with a benzisothiazole derivative under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic

Properties

Molecular Formula

C23H21N3O6S2

Molecular Weight

499.6 g/mol

IUPAC Name

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C23H21N3O6S2/c1-15-7-8-16(2)20(13-15)25-33(29,30)18-11-9-17(10-12-18)24-22(27)14-26-23(28)19-5-3-4-6-21(19)34(26,31)32/h3-13,25H,14H2,1-2H3,(H,24,27)

InChI Key

WDVCXIZOTKQSQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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